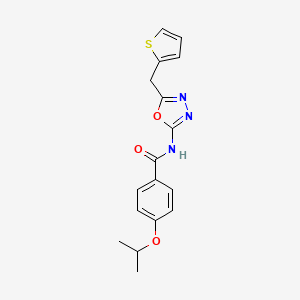

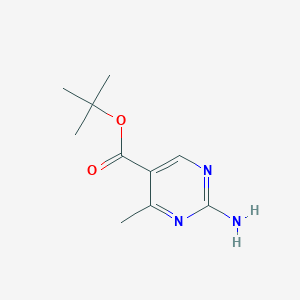

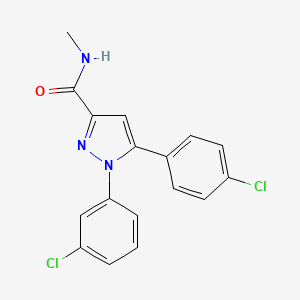

1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride, also known as L-755,807, is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It has been extensively studied for its potential use in the treatment of various medical conditions, including hypertension, heart failure, and asthma.

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis and characterization of various phenol-based ligands, including their spectroscopic properties, have been extensively studied. For example, N3O3 amine phenols were prepared and characterized, highlighting the chemical versatility of phenol derivatives (Liu et al., 1993).

- Another study focused on the synthesis, antimicrobial, and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, demonstrating the biological relevance of such compounds (Čižmáriková et al., 2020).

- Research into the asymmetric synthesis and absolute configuration of the diastereomeric benzylic hydroxylation metabolites of metoprolol reveals the complexity of reactions involving related structures (Shetty & Nelson, 1988).

Biological Applications and Anticancer Activity

- A novel phenolic compound with strong anticancer activity against tumor cell lines was identified from the wood of Millettia leucantha, highlighting the potential for therapeutic applications of phenolic compounds (Rayanil et al., 2011).

Pharmacological Potential

- Synthesis and evaluation of uterine relaxant activity for a series of substituted p-hydroxyphenylethanolamines demonstrate the pharmacological potential of compounds structurally related to the one , suggesting applications in managing labor or preterm labor (Viswanathan & Chaudhari, 2006).

Antimicrobial Properties

- The antimicrobial properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane were explored, showing that these compounds are more efficient antimicrobial agents than those currently used in medicine, indicating the significance of structural modifications for enhanced biological activity (Jafarov et al., 2019).

properties

IUPAC Name |

1-(3-methoxyphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-14(15-7-4-3-5-8-15)19-12-16(20)13-22-18-10-6-9-17(11-18)21-2;/h3-11,14,16,19-20H,12-13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVRXHOKNJQPIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(COC2=CC=CC(=C2)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676851 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

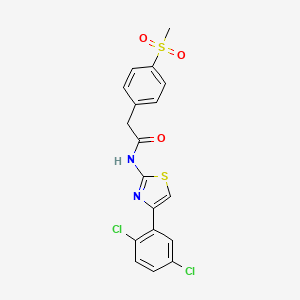

![3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2380991.png)

![5-fluoro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2381000.png)

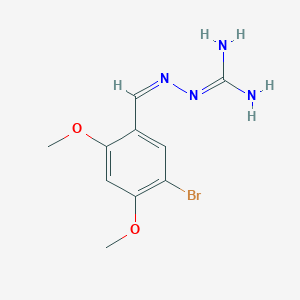

![4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2381005.png)